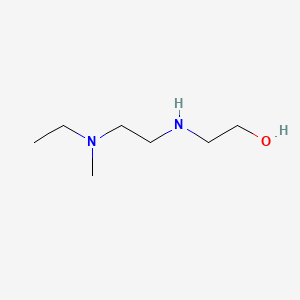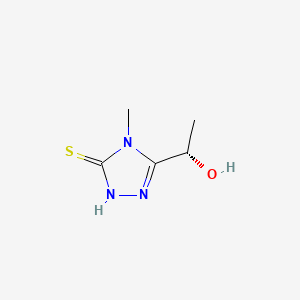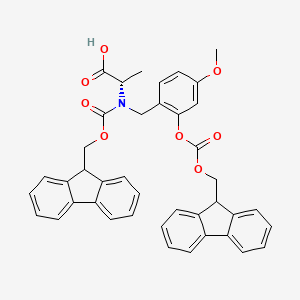
2-Methylpropyl-d9 Alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylpropyl-d9 Alcohol, also known as iso-Butyl Alcohol, Isobutyl Alcohol, Isobutanol, or 2-Methyl-1-propanol, is a biochemical used for proteomics research . It has a molecular formula of C4HD9O and a molecular weight of 83.18 . It is a labelled analogue of 2-Methylpropyl alcohol .
Synthesis Analysis
2-Methylpropyl-d9 Alcohol is used in the synthesis of new fluorinating reagents . It is also used in organic reactions . The isotopic enrichment is 98 atom % D .Molecular Structure Analysis
The molecular structure of 2-Methylpropyl-d9 Alcohol is represented by the formula (CD3)2CDCD2OH . This indicates that it contains deuterium (D), a stable isotope of hydrogen, which is used in various scientific research applications.Chemical Reactions Analysis
2-Methylpropyl-d9 Alcohol is used in organic reactions . It is also used in the lipase-catalyzed production of biodiesel as an energy source .Physical And Chemical Properties Analysis
2-Methylpropyl-d9 Alcohol is a colorless liquid . It has a molecular weight of 83.18 and a molecular formula of C4HD9O . It is stable if stored under recommended conditions .Scientific Research Applications
Organic Synthesis Reagent
2-Methylpropyl-d9 Alcohol: is a labeled analogue of 2-Methylpropyl alcohol, which is commonly used as a reagent in organic synthesis . Its deuterated form is particularly valuable in experiments requiring a non-radioactive isotopic labeling, providing a way to trace the incorporation of the isobutyl group into synthetic products.
Fluorinating Agent Synthesis
This compound is utilized in the synthesis of new fluorinating reagents . Fluorinated compounds have a broad range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique reactivity and stability.
Biodiesel Production
In biofuel research, 2-Methylpropyl-d9 Alcohol is used in the lipase-catalyzed production of biodiesel . The deuterated form helps in studying the reaction mechanisms and optimizing the process by tracking the alcohol moiety through the reaction steps.
Proteomics Research
As a biochemical, it serves an important role in proteomics research . It can be used to investigate protein interactions and modifications, where its deuterated form provides an advantage in mass spectrometry by offering clear distinction from non-labeled forms.
Antimicrobial Activity Studies
The compound has been identified in the analysis of bioactive secondary metabolites produced by certain Bacillus strains . These metabolites exhibit antimicrobial activity, and 2-Methylpropyl-d9 Alcohol can be used to study their biosynthesis and action mechanism.
Alcohol Chemistry Research
In the broader field of alcohol chemistry, 2-Methylpropyl-d9 Alcohol contributes to fundamental research on synthesis methods, physical properties, and chemical reactivity . Its unique properties enable researchers to gain valuable insights that drive scientific innovation.
Safety and Hazards
Mechanism of Action
Target of Action
2-Methylpropyl-d9 Alcohol, also known as 2-Methylpropyl Alcohol-D9, is a biochemical used in proteomics research
Mode of Action
It is known to be used in the synthesis of new fluorinating reagents . It is also used in the lipase-catalyzed production of biodiesel as an energy source .
Biochemical Pathways
The three main enzymes that carry out alcohol oxidation are alcohol dehydrogenase, cytochrome P450 2E1, and, to a lesser extent, catalase, all of which generate acetaldehyde .
Result of Action
It is known to be used in the synthesis of new fluorinating reagents , suggesting that it may play a role in the introduction of fluorine atoms into organic compounds.
properties
IUPAC Name |
1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O/c1-4(2)3-5/h4-5H,3H2,1-2H3/i1D3,2D3,3D2,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEKIIBDNHEJCQ-CBZKUFJVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678663 |
Source


|
| Record name | 2-(~2~H_3_)Methyl(~2~H_6_)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylpropyl-d9 Alcohol | |
CAS RN |
850209-54-0 |
Source


|
| Record name | 2-(~2~H_3_)Methyl(~2~H_6_)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






